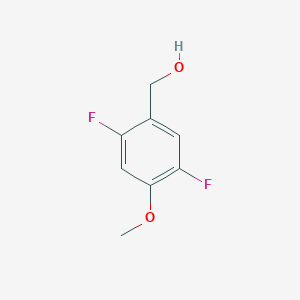

(2,5-Difluoro-4-methoxyphenyl)methanol

Description

(2,5-Difluoro-4-methoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O₂ (calculated from structural data in and ). It features a benzyl alcohol moiety substituted with two fluorine atoms at the 2- and 5-positions and a methoxy group at the 4-position of the phenyl ring. This compound is primarily synthesized via the reduction of its corresponding aldehyde, 3,5-difluoro-4-methoxybenzaldehyde, using sodium borohydride (NaBH₄) in methanol or THF, yielding a yellow oil with a purity of ~77% .

Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 7.15–7.13 (1H, d, J = 11.68 Hz), 7.08–7.04 (2H, m), 4.46–4.45 (2H, d, J = 5.81 Hz), 3.80 (3H, s) .

- ¹³C NMR (DMSO-d₆): δ 156.2, 154.6, 139.5–139.4, 134.6–134.4, 110.4–110.2, 62.1, 61.9 .

This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of allosteric modulators for M1 muscarinic receptors and as a structural component in antineoplastic agents like gintemastat .

Properties

IUPAC Name |

(2,5-difluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMATBCKIAZAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-methoxyphenyl)methanol typically involves the reduction of (2,5-Difluoro-4-methoxyphenyl)methanone using suitable reducing agents. One common method is the reduction of the corresponding ketone using sodium borohydride (NaBH4) in methanol as a solvent . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: (2,5-Difluoro-4-methoxyphenyl)methanone

Reduction: (2,5-Difluoro-4-methoxyphenyl)methane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a difluorinated phenyl ring and a methoxy group, which contribute to its unique reactivity and biological interactions. The molecular formula is C9H10F2O2, and it has a molecular weight of approximately 192.18 g/mol. The difluorination enhances the compound's stability and binding affinity to biological targets, making it a valuable candidate for drug development.

Antiviral Activity

Research indicates that (2,5-Difluoro-4-methoxyphenyl)methanol exhibits promising antiviral properties. It has been investigated as a potential inhibitor of HIV-1 protease, a critical enzyme in the life cycle of HIV. Compounds similar to this one have shown significant improvements in antiviral activity, suggesting that modifications to the structure can enhance efficacy against viral infections .

Anti-cancer Properties

The compound is also being explored for its anti-cancer potential. Studies have demonstrated that derivatives of this compound can inhibit NSD2, a histone methyltransferase implicated in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancers where NSD2 is overexpressed .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows it to be used in the production of various pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Alkylation : It can react with alkyl halides to form more complex molecules.

- Esterification : The hydroxymethyl group can be converted into esters for further applications.

- Substitution Reactions : The methoxy group can be substituted to create new derivatives with tailored properties .

Material Science

The compound's properties make it suitable for applications in materials science as well. Its ability to form stable bonds with other chemical entities allows it to be utilized in creating advanced materials with specific functionalities, such as:

- Polymer Synthesis : Incorporating this compound into polymers can enhance their thermal stability and mechanical properties.

- Coatings and Adhesives : Its chemical stability makes it a candidate for use in coatings that require durability under various environmental conditions.

Case Study 1: Antiviral Research

In a study focused on developing HIV protease inhibitors, researchers synthesized various derivatives of this compound and tested their efficacy against different strains of HIV. Results showed that certain modifications significantly increased antiviral potency compared to unmodified compounds .

Case Study 2: Cancer Therapeutics

Another research initiative investigated the effects of this compound derivatives on NSD2 inhibition in cancer cells. The study found that specific structural changes led to enhanced inhibitory activity, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-methoxyphenyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets . The methoxy group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of (2,5-Difluoro-4-methoxyphenyl)methanol, highlighting differences in substituents, synthesis, and applications:

Key Findings:

Positional Isomerism Effects :

- The 2,5-difluoro isomer exhibits higher biological activity in receptor modulation compared to the 3,5-difluoro analog (11g), likely due to enhanced steric compatibility with target proteins .

- The 4-methoxy group in both isomers improves metabolic stability by reducing oxidative degradation .

Functional Group Variations: Replacement of the -CH₂OH group with a ketone (Compound 19) shifts applications toward materials science (e.g., fluorinated polymers) due to increased rigidity and thermal stability .

Synthetic Complexity: Bis-aryl derivatives (e.g., Compound 19) require multi-step coupling reactions under anhydrous conditions (THF, NaOMe), whereas mono-aryl alcohols are synthesized via straightforward reductions .

Biological Relevance: this compound is integral to gintemastat, a drug targeting tumor microenvironments, highlighting its role in modulating pharmacokinetic properties like blood-brain barrier penetration .

Biological Activity

(2,5-Difluoro-4-methoxyphenyl)methanol, with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol, is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring fluorine and methoxy groups, enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of fluorine atoms is believed to enhance the compound's binding affinity to microbial enzymes or receptors, leading to increased antimicrobial efficacy.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly in relation to breast cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and modulating apoptotic pathways. For instance, compounds with similar structural motifs showed IC50 values as low as 0.075 µM in MCF-7 human breast cancer cells, indicating significant antiproliferative activity .

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating biological pathways critical for cell survival and proliferation.

- Fluorine Influence : The fluorine atoms enhance the compound's ability to form stable interactions with biological targets, potentially increasing its selectivity and potency.

Study 1: Antimicrobial Activity Assessment

In a comparative study assessing various fluorinated phenolic compounds, this compound was evaluated against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM. This study underlines the potential application of this compound in developing new antimicrobial agents.

Study 2: Anticancer Efficacy in Breast Cancer Models

A detailed investigation into the anticancer properties of this compound was performed using MCF-7 and MDA-MB-231 breast cancer cell lines. The findings revealed that treatment with the compound resulted in:

- Cell Viability Reduction : IC50 values ranged from 0.075 µM to 0.620 µM across different cell lines.

- Mechanistic Insights : The compound induced apoptosis through the downregulation of anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic factors like Bax .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.075 | Anticancer in MCF-7 cells |

| (2,5-Difluoro-4-phenylmethoxyphenyl)methanol | Structure | N/A | Antimicrobial properties |

| (3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Structure | 0.095 | Anticancer activity |

Q & A

Q. Q1. What are the standard protocols for synthesizing (2,5-difluoro-4-methoxyphenyl)methanol, and how is purity validated?

Methodological Answer: A common synthesis route involves the reduction of the corresponding aldehyde precursor, (2,5-difluoro-4-methoxybenzaldehyde), using sodium borohydride (NaBH₄) in methanol. For example, a procedure adapted from a structurally similar fluorinated benzyl alcohol () uses 600 mg of aldehyde and 197.8 mg of NaBH₄ (1.5 eq) in methanol under reflux, yielding ~77% of the alcohol after purification. Purity is typically validated via:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.15–7.04 ppm), methoxy group (δ 3.80 ppm), and hydroxyl-bearing methylene (δ 4.45–4.46 ppm) .

- HPLC : Used to confirm >95% purity, especially for intermediates in drug discovery pipelines .

Q. Q2. How are fluorinated aromatic alcohols like this compound characterized spectroscopically?

Methodological Answer: Fluorine substituents influence NMR splitting patterns due to their strong coupling effects. For this compound:

- ¹H NMR : Aromatic protons exhibit complex splitting (e.g., doublets or multiplets) due to coupling with adjacent fluorine atoms.

- ¹⁹F NMR : Provides direct evidence of fluorine environments (e.g., δ -120 to -140 ppm for ortho/para fluorines) .

- IR Spectroscopy : Confirms the presence of hydroxyl (broad ~3300 cm⁻¹) and methoxy (~2850 cm⁻¹) groups .

Advanced Synthetic Challenges

Q. Q3. What are the key challenges in optimizing the synthesis of fluorinated benzyl alcohols, and how are they addressed?

Methodological Answer: Challenges include:

- Regioselectivity : Fluorine and methoxy groups influence reactivity. Protecting group strategies (e.g., silyl ethers for hydroxyl protection) may be employed during multi-step syntheses .

- Purification : Fluorinated compounds often exhibit low crystallinity. Flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC is used .

- Byproduct Formation : Over-reduction or oxidation side reactions are minimized by controlling reaction time and stoichiometry of NaBH₄ .

Q. Q4. How can discrepancies in spectral data be resolved when characterizing fluorinated aromatic alcohols?

Methodological Answer: Discrepancies arise due to:

- Dynamic Effects : Rotameric equilibria in solution can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) helps identify temperature-dependent splitting .

- Residual Solvents : DMSO-d₆ or CDCl₃ shifts can overlap with analyte signals. Deuterated methanol (CD₃OD) is preferred for hydroxyl-containing compounds .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts to cross-validate experimental data .

Applications in Medicinal Chemistry

Q. Q5. What role does this compound play in drug discovery?

Methodological Answer: This compound serves as a versatile intermediate:

- Allosteric Modulators : Analogous fluorinated benzyl alcohols are used in synthesizing M1 muscarinic receptor modulators, where fluorine enhances metabolic stability and bioavailability .

- Antimicrobial Agents : Structural analogs (e.g., bis-difluorophenyl methanones) are tested for activity against resistant bacterial strains .

- Kinase Inhibitors : The methoxy group participates in hydrogen bonding with kinase active sites, as seen in related fluorinated acetophenones .

Q. Q6. How is the compound’s stability assessed under physiological conditions?

Methodological Answer: Stability studies include:

- pH-Dependent Degradation : Incubation in buffers (pH 1–10) at 37°C for 24–72 hours, monitored via HPLC .

- Plasma Stability : Exposure to human plasma at 37°C, with LC-MS quantification of intact compound .

- Light Sensitivity : UV-vis spectroscopy assesses photodegradation under simulated sunlight .

Safety and Handling

Q. Q7. What safety precautions are critical when handling fluorinated aromatic alcohols?

Methodological Answer: Key precautions include:

- Ventilation : Fluorinated compounds may release HF upon decomposition. Reactions should be conducted in fume hoods with acid traps .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Waste Disposal : Neutralize reaction residues with saturated NaHCO₃ before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.